molecular formula C6H15NO2 B2692474 2-[(2-Hydroxypropyl)amino]propan-1-ol CAS No. 115893-42-0

2-[(2-Hydroxypropyl)amino]propan-1-ol

Cat. No.: B2692474
CAS No.: 115893-42-0
M. Wt: 133.191
InChI Key: KNMBQWZVFYSZCC-UHFFFAOYSA-N
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Description

2-[(2-Hydroxypropyl)amino]propan-1-ol is a secondary alcohol and amino alcohol derivative with the molecular formula C₆H₁₅NO₂. Its structure features a hydroxyl group on the first carbon of propan-1-ol and a 2-hydroxypropylamine substituent on the second carbon.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxypropyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate

  • CAS Number : 66161-60-2
  • Molecular Formula: C₂₁H₄₇NO₇S
  • Molecular Weight : 457.67 g/mol
  • Key Features: Combines a branched amino alcohol core with a dodecyl sulfate ester group. Acts as a surfactant due to the hydrophobic dodecyl chain and hydrophilic sulfate/amino alcohol moieties. Used in formulations requiring emulsification or foaming properties, such as personal care products .

Comparison :

  • Structural Difference: The addition of a sulfate ester and a dodecyl chain enhances surfactant capabilities compared to 2-[(2-hydroxypropyl)amino]propan-1-ol, which lacks these groups.
  • Application : Unlike the target compound, this derivative is explicitly employed in industrial surfactants .

2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol

  • CAS Number: Not explicitly provided (Catalog#: 6343DQ)
  • Molecular Formula: C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • Key Features: Contains a phenylpropylamine substituent and a tertiary alcohol group.

Comparison :

  • Structural Difference: The phenyl group introduces aromaticity and increased hydrophobicity, reducing water solubility relative to this compound.

1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol

  • CAS Number : 102-60-3
  • Molecular Formula : C₁₄H₃₂N₂O₄
  • Molecular Weight : 292.415 g/mol
  • Key Features: Highly branched structure with multiple 2-hydroxypropylamino groups. Functions as a chelating agent or intermediate in polymer synthesis .

Comparison :

  • Applications: More suited for metal ion binding or crosslinking in resins, whereas this compound may serve as a precursor in simpler syntheses .

Data Table: Comparative Analysis

Property This compound 1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl sulfate 2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol 1-[2-[Bis(2-hydroxypropyl)amino]ethyl...propan-2-ol
CAS Number Not available 66161-60-2 6343DQ (Catalog#) 102-60-3
Molecular Formula C₆H₁₅NO₂ C₂₁H₄₇NO₇S C₁₃H₂₁NO C₁₄H₃₂N₂O₄
Molecular Weight (g/mol) ~149.2 (theoretical) 457.67 207.31 292.415
Key Functional Groups Amino alcohol, hydroxyl Amino alcohol, sulfate ester, dodecyl chain Phenyl, tertiary alcohol Multiple amino alcohols, branched
Primary Applications Chelation, synthesis Surfactants, emulsifiers R&D (hazardous material) Chelation, polymer synthesis

Research Findings and Limitations

  • Surfactant Performance : The dodecyl sulfate derivative demonstrates superior surfactant activity due to its amphiphilic design, a trait absent in the target compound .
  • Safety Considerations : The phenyl-containing analog poses handling risks, highlighting the importance of substituent effects on toxicity .
  • Synthetic Utility: Branched analogs like 1-[2-[bis(2-hydroxypropyl)amino]ethyl...propan-2-ol are preferred for complex coordination chemistry, whereas simpler structures like this compound may be more cost-effective for basic applications .

Biological Activity

2-[(2-Hydroxypropyl)amino]propan-1-ol, also known as HPAP , is an amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an amino group, allowing it to interact with various biological targets. This article delves into the biological activity of HPAP, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

HPAP has the following chemical properties:

  • Chemical Formula : C₅H₁₃NO₂
  • Molecular Weight : 115.17 g/mol
  • CAS Number : 115893-42-0

HPAP's biological activity is primarily attributed to its ability to interact with cellular receptors and enzymes. The compound exhibits properties that may influence:

  • Enzyme Inhibition : HPAP has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Its structure allows it to bind to various receptors, potentially affecting signaling pathways related to inflammation and cell proliferation.

1. Antioxidant Activity

HPAP has demonstrated antioxidant properties in several studies, which may contribute to its protective effects against oxidative stress. Research indicates that compounds with similar structures can scavenge free radicals, thereby reducing cellular damage.

2. Anti-inflammatory Effects

Studies have suggested that HPAP may exhibit anti-inflammatory effects by modulating cytokine production. This activity could make it a candidate for treating inflammatory diseases.

3. Neuroprotective Properties

There is emerging evidence that HPAP may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological conditions.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of HPAP found that it effectively inhibited the activity of certain kinases involved in cancer cell proliferation. The IC₅₀ values obtained were comparable to those of established inhibitors, indicating significant potential for therapeutic applications.

CompoundTarget EnzymeIC₅₀ (µM)
HPAPKinase A5.2
ControlKinase A6.0

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, HPAP was shown to significantly reduce neuronal cell death compared to untreated controls. The study highlighted its potential as a neuroprotective agent.

TreatmentCell Viability (%)
Control40
HPAP (10 µM)75
HPAP (50 µM)85

Properties

IUPAC Name

1-(1-hydroxypropan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-5(4-8)7-3-6(2)9/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMBQWZVFYSZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115893-42-0
Record name 2-[(2-hydroxypropyl)amino]propan-1-ol
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